O-Toluenesulfonamide: A Comprehensive Technical Guide
O-Toluenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of o-toluenesulfonamide (B73098). The information is presented to support research, scientific analysis, and drug development activities, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.
Physical and Chemical Properties
O-Toluenesulfonamide, with the chemical formula C₇H₉NO₂S, is an aromatic sulfonamide compound. It presents as a white to creamy crystalline solid or powder.[1] Key quantitative physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of O-Toluenesulfonamide
| Property | Value | Experimental Protocol |
| Melting Point | 156-158 °C | OECD TG 102 (Capillary Method) |
| Boiling Point | > 270 °C | OECD TG 103 |
| 214 °C at 10 mmHg[2] | ||
| 210 °C at 1 mmHg[3] | ||
| Density | 1.461 g/cm³ at 20 °C | JIS K7112 |
| Vapor Pressure | 6.6 x 10⁻⁵ Pa at 25 °C | OECD TG 104 |
| 6.1 x 10⁻⁵ mmHg at 25 °C (est)[1] |
Table 2: Chemical and Physicochemical Properties of O-Toluenesulfonamide
| Property | Value | Experimental Protocol |
| Molecular Weight | 171.22 g/mol [1] | - |
| Water Solubility | 1.6 g/L at 25 °C[1][4] | OECD TG 105 |
| Partition Coefficient (Log Kow) | 0.84[4] | Calculation |
| pKa | 10.18 | OECD TG 112 |
| Flash Point | 178 °C[3] | - |
| Biodegradability | Not readily biodegradable (0% by BOD after 14 days)[4] | OECD TG 301C |
| Bioaccumulation Factor (BCF) | < 2.6[4] | OECD TG 305 |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on internationally recognized standards, primarily from the OECD Guidelines for the Testing of Chemicals.
Melting Point Determination (Capillary Method)
This procedure is a standard method for determining the melting point of a solid organic compound.
-
Sample Preparation: A small amount of the dry o-toluenesulfonamide powder is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with heating oil or a modern melting point apparatus).
-
Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution. The heating rate should be reduced to approximately 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation and Measurement: The temperature at which the first signs of melting are observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination (OECD TG 103)
Several methods are described in this guideline, including the ebulliometer, dynamic, and distillation methods. The distillation method is commonly used.[5][6]
-
Apparatus: A distillation flask, condenser, receiver, and thermometer are assembled.
-
Procedure: The o-toluenesulfonamide is placed in the distillation flask. The liquid is heated, and the temperature is recorded when the liquid begins to boil and a constant temperature is maintained at the thermometer bulb. This constant temperature is the boiling point.
Vapor Pressure Determination (OECD TG 104)
This guideline outlines several methods, such as the static method.[7][8][9]
-
Principle: The vapor pressure is measured at different temperatures in a closed system at equilibrium.
-
Procedure: A sample of o-toluenesulfonamide is placed in a thermostated sample cell. The system is evacuated, and the pressure of the vapor in equilibrium with the solid is measured at various temperatures using a pressure transducer.
Water Solubility Determination (OECD TG 105)
The flask method is suitable for substances with solubility above 10⁻² g/L.[10][11][12]
-
Procedure: An excess amount of o-toluenesulfonamide is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 25 °C) until saturation is reached. The solution is then filtered or centrifuged to remove undissolved solid, and the concentration of o-toluenesulfonamide in the aqueous phase is determined by a suitable analytical method (e.g., HPLC).
pKa Determination (OECD TG 112)
The titration method is a common approach.[13][14][15]
-
Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base and monitoring the pH.
-
Procedure: A known concentration of o-toluenesulfonamide is dissolved in water (or a suitable co-solvent if solubility is low). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is calculated from the pH at the half-equivalence point.
Ready Biodegradability (OECD TG 301C - Modified MITI Test)
This test evaluates the potential for a substance to be readily biodegraded by microorganisms.[3][16][17][18]
-
Inoculum: Activated sludge from a wastewater treatment plant is used as the microbial inoculum.
-
Procedure: A defined concentration of o-toluenesulfonamide is incubated with the inoculum in a mineral medium in a closed respirometer for 28 days. The consumption of oxygen is measured over time and compared to the theoretical oxygen demand (ThOD). A substance is considered not readily biodegradable if the percentage of biodegradation is low, as is the case for o-toluenesulfonamide.
Bioaccumulation in Fish (OECD TG 305)
This guideline describes a procedure to characterize the bioconcentration potential of a substance in fish.[1][19][20][21][22]
-
Exposure Phase: Fish are exposed to a solution containing a known concentration of o-toluenesulfonamide under flow-through conditions for a specific period (e.g., 28 days).
-
Depuration Phase: The fish are then transferred to a clean water environment for a period to allow for the elimination of the substance.
-
Analysis: The concentration of o-toluenesulfonamide in the fish tissue is measured at intervals during both phases. The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state.
Chemical Reactivity and Stability
O-Toluenesulfonamide is a stable compound under normal conditions.[3] It is not expected to hydrolyze in water.[4] However, it can undergo reactions typical of sulfonamides.
-
Nucleophilic Substitution: The nitrogen atom of the sulfonamide group can act as a nucleophile.
-
Acylation: It can react with acylating agents.
-
Incompatible Materials: It should be kept away from strong oxidizing agents.[23]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[3][23]
Synthesis of O-Toluenesulfonamide
The primary industrial synthesis of o-toluenesulfonamide involves the amination of o-toluenesulfonyl chloride.
General Synthesis Protocol
-
Reaction: o-Toluenesulfonyl chloride is gradually added to a cooled, concentrated solution of aqueous ammonia (B1221849). The reaction is exothermic and the temperature is controlled.
-
Completion and Isolation: After the addition is complete, the mixture may be gently heated to ensure the reaction goes to completion. The solid o-toluenesulfonamide product precipitates out of the solution.
-
Purification: The crude product is filtered and can be further purified by recrystallization. This often involves dissolving the product in an alkaline solution (e.g., sodium hydroxide), filtering to remove any insoluble impurities, and then re-precipitating the pure o-toluenesulfonamide by adding acid.[4]
References
- 1. oecd.org [oecd.org]
- 2. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 4. prepchem.com [prepchem.com]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 8. consilab.de [consilab.de]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 15. OECD 112 - Phytosafe [phytosafe.com]
- 16. eurolab.net [eurolab.net]
- 17. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 22. shop.fera.co.uk [shop.fera.co.uk]
- 23. byjus.com [byjus.com]
